(1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone
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Overview
Description
(1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone: is a heterocyclic compound that features both imidazole and pyrrole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s molecular formula is C8H7N3O and it has a molecular weight of 161.16 g/mol . The presence of both imidazole and pyrrole moieties makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone typically involves the reaction of imidazole and pyrrole derivatives under specific conditions. . The reaction conditions often require acidic or basic catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve batch or continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize efficiency. Techniques such as NMR, HPLC, and GC are employed for quality control .
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Both the imidazole and pyrrole rings can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include functionalized imidazole and pyrrole derivatives , which can be further utilized in various applications .
Scientific Research Applications
Chemistry
In chemistry, (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is often used in the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, derivatives of this compound are being explored for their antimicrobial, antitumor, and anti-inflammatory properties. The presence of both imidazole and pyrrole rings enhances its biological activity .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials . Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist , depending on the receptor type .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrrole: A five-membered ring containing one nitrogen atom.
Benzimidazole: A fused ring system containing both benzene and imidazole rings.
Indole: A fused ring system containing both benzene and pyrrole rings.
Uniqueness
What sets (1H-Imidazol-1-yl)(1H-pyrrol-1-yl)methanone apart is the combination of imidazole and pyrrole rings in a single molecule. This unique structure provides a versatile platform for chemical modifications and enhances its potential for various applications .
Properties
IUPAC Name |
imidazol-1-yl(pyrrol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8(10-4-1-2-5-10)11-6-3-9-7-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIQLQIBVOXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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